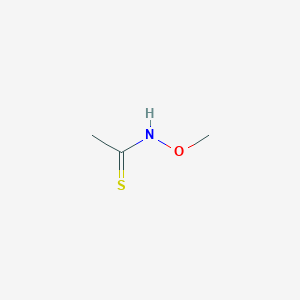

Methomyl-oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H7NOS |

|---|---|

Molecular Weight |

105.16 g/mol |

IUPAC Name |

N-methoxyethanethioamide |

InChI |

InChI=1S/C3H7NOS/c1-3(6)4-5-2/h1-2H3,(H,4,6) |

InChI Key |

YQLHUYWGEFKDJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)NOC |

Origin of Product |

United States |

Foundational & Exploratory

Methomyl-oxime CAS 13749-94-5 chemical properties

The following technical guide provides an in-depth analysis of Methomyl-oxime (CAS 13749-94-5), structured for researchers and drug development professionals.

Technical Profile: this compound (CAS 13749-94-5)

Role: Key Intermediate, Metabolic Precursor, and Environmental Degradate of Methomyl

Executive Summary

This compound (Methyl N-hydroxy-1-thioacetimidate) is the critical oxime precursor and primary hydrolysis product of the carbamate insecticide Methomyl. Unlike its parent compound, which acts as a potent acetylcholinesterase (AChE) inhibitor, this compound represents the "de-carbamoylated" scaffold. Its significance lies in three domains: synthesis (as the immediate precursor to methomyl), environmental toxicology (as a stable degradation marker), and metabolic fate (representing the detoxification pathway in mammals).

Chemical Identity & Structural Analysis

This compound exhibits geometric isomerism around the C=N double bond.[1] The Z-isomer is the thermodynamically stable and biologically relevant form used in subsequent synthesis steps.

| Parameter | Data |

| CAS Number | 13749-94-5 |

| IUPAC Name | Methyl (1Z)-N-hydroxyethanimidothioate |

| Synonyms | Methyl N-hydroxy-1-thioacetimidate; 1-(Methylthio)acetaldoxime |

| Molecular Formula | C₃H₇NOS |

| Molecular Weight | 105.16 g/mol |

| SMILES | C/C(=N\O)/SC |

| Isomerism | Exists as E/Z isomers; Z-isomer (syn) is predominant.[1] |

3. Physicochemical Profile

The physical properties of the oxime differ significantly from the parent carbamate, particularly in melting point and stability.

| Property | Value / Description | Context |

| Appearance | White to pale yellow crystalline solid | Distinct from the sulfuric odor of the parent. |

| Melting Point | 93–95 °C (Z-isomer) | Significantly higher than parent Methomyl (78–79 °C).[2] |

| Density | ~1.10 g/cm³ (Predicted) | - |

| Solubility | Soluble in organic solvents (ethanol, methanol); lower water solubility than parent.[3] | Parent Methomyl is highly water-soluble (58 g/L).[4] |

| Stability | Stable at neutral pH (5–7). | Hydrolytically stable relative to the parent ester. |

Synthesis & Production Architectures

The industrial synthesis of this compound is the rate-limiting step in the production of Methomyl. The most prevalent route involves the Acetaldehyde-Chlorooxime Method , which avoids the use of unstable intermediates.

Experimental Protocol: Acetaldehyde Route

-

Oximation: Reaction of acetaldehyde with hydroxylamine to form acetaldoxime.[5]

-

Chlorination: Chlorination of acetaldoxime at low temperature (<0°C) to generate the transient chloroacetaldoxime.

-

Thiolation: Nucleophilic substitution using Sodium Methyl Mercaptide (NaSMe) to yield this compound.

Visualization: Synthesis Pathway

The following diagram illustrates the chemical progression from acetaldehyde to the final oxime.

Figure 1: Stepwise chemical synthesis of this compound via the chloro-intermediate route.

Environmental Fate & Degradation

In environmental systems, this compound appears as the primary degradation product of Methomyl. The parent compound contains a carbamate ester linkage susceptible to hydrolysis, particularly under alkaline conditions (pH > 9).

Degradation Mechanism[6]

-

Primary Hydrolysis: The N-O bond remains intact while the carbamate moiety (–C(=O)NHMe) is cleaved. This releases this compound and Methylamine.

-

Secondary Mineralization: The oxime eventually degrades into Acetonitrile and Carbon Dioxide (CO₂) via a Beckmann rearrangement-like mechanism under photolytic or microbial stress.

Figure 2: Environmental degradation pathway showing the conversion of the toxic parent to the oxime.

Toxicology & Mechanism of Action

Researchers must distinguish the toxicology of the oxime from the parent .

-

Parent (Methomyl): A potent, reversible inhibitor of Acetylcholinesterase (AChE).[4] The carbamate group carbamylates the serine residue in the enzyme's active site.

-

Metabolite (this compound): Non-inhibitory. The oxime lacks the N-methylcarbamoyl group required for interaction with the AChE esteratic site. Consequently, the hydrolysis of Methomyl to this compound is considered a detoxification event .

-

Note: While less toxic than the parent, oximes can still exhibit mild toxicity via other mechanisms (e.g., oxidative stress), but they do not cause the cholinergic crisis associated with the parent pesticide.

-

Analytical Methodologies

For detection in groundwater or biological matrices, the following protocols are standard.

| Method | Detector | Preparation/Notes |

| HPLC-UV | UV @ 230–254 nm | Column: C18 Reverse Phase.Mobile Phase: Acetonitrile/Water gradient.Retention: Oxime elutes earlier than parent due to polarity. |

| GC-MS | MS (EI/CI) | Derivatization: Often required to prevent thermal degradation.Direct Injection: Possible for the oxime (more thermally stable than parent), but silylation (BSTFA) improves peak shape. |

| Voltammetry | Electrochemical | Alkaline hydrolysis of samples converts all parent Methomyl to Oxime; total oxime is then measured via anodic oxidation at a carbon paste electrode. |

References

-

University of Hertfordshire. (2025). This compound: PPDB: Pesticide Properties DataBase. AERU. Link

-

PubChem. (2025).[4] Methomyl oxime | C3H7NOS.[1][2][7][8] National Library of Medicine. Link

-

ChemicalBook. (2025).[9] this compound Properties and Synthesis. Link

-

Van Scoy, A. R., et al. (2016). Environmental Fate and Toxicology of Methomyl. Reviews of Environmental Contamination and Toxicology. Link

-

Abbaci, A., et al. (2013). A new highly sensitive and selective voltammetric method for the determination of methomyl insecticide. Analytical Methods. Link

Sources

- 1. Methomyl oxime (Ref: IN X1177) [sitem.herts.ac.uk]

- 2. Methylthio acetaldoxime [chembk.com]

- 3. Methomyl CAS#: 16752-77-5 [m.chemicalbook.com]

- 4. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4323706A - Production of acetaldehyde oxime - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAS#:13749-94-5 | Chemsrc [chemsrc.com]

- 8. Methomyl oxime | C3H7NOS | CID 5365286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction: Understanding Methomyl's Environmental Significance

An In-Depth Technical Guide to the Methomyl Degradation Pathway in Soil Environments

Methomyl (S-methyl-N-(methylcarbamoyloxy)thioacetimidate) is a broad-spectrum oxime carbamate insecticide used to control a wide range of pests on numerous crops.[1][2] Its high efficacy and rapid action have made it a valuable tool in agriculture. However, its high water solubility (57.9 g/L at 25°C) and inherent toxicity necessitate a thorough understanding of its environmental fate, particularly within soil ecosystems.[1][3] While not typically persistent, its degradation rate and pathway are highly dependent on a complex interplay of chemical, physical, and biological factors within the soil matrix.[1][4]

This technical guide serves as a resource for researchers and scientific professionals, providing an in-depth analysis of the methomyl degradation pathway, with a core focus on the formation and subsequent breakdown of its principal metabolite, methomyl-oxime. We will explore the primary degradation mechanisms, the environmental variables that govern reaction kinetics, and the standardized methodologies for accurately studying these processes in a laboratory setting.

Section 1: Core Degradation Mechanisms in Soil

The dissipation of methomyl in soil is not a single event but a combination of abiotic and biotic processes. While microbial activity is the primary driver, hydrolysis and photodegradation also contribute to its transformation.

Hydrolysis: Chemical Breakdown

Hydrolysis is the cleavage of chemical bonds by the addition of water. For methomyl, the ester bond is susceptible to hydrolysis, which is a major degradation pathway, particularly under alkaline conditions.[4] In acidic to neutral soils (pH 5-7), methomyl is relatively stable against hydrolysis.[1][5] However, as the pH increases, the rate of hydrolytic breakdown accelerates significantly.[5] This chemical transformation is a critical first step in the degradation cascade, leading to the formation of this compound.[4]

The causality for focusing on pH in experimental design is clear: soil pH directly dictates the rate of this key abiotic degradation reaction. Therefore, any study assessing methomyl's persistence must control for and report the soil's pH to produce meaningful, reproducible data.[1]

Photodegradation: The Limited Role of Light

Photodegradation, or the breakdown of compounds by light, is generally considered a minor pathway for methomyl dissipation in soil.[4] Direct photolysis is limited because methomyl has a low molar extinction coefficient for environmentally relevant wavelengths (>290 nm).[3][5] Studies have shown that direct UV irradiation results in minimal degradation.[3]

However, indirect photolysis can be more significant. This process involves photosensitizers or catalysts that absorb light and generate reactive species, such as hydroxyl radicals, which then oxidize the pesticide.[3] Advanced oxidation processes like the Photo-Fenton reaction can significantly enhance the degradation rate, though these conditions are more relevant to water treatment than typical soil environments.[3][5] For soil studies, photodegradation is most relevant on the immediate soil surface, as light penetration is negligible at greater depths.

Microbial Degradation: The Engine of Dissipation

The most effective and primary route for methomyl degradation in soil is microbial metabolism.[4][5] A diverse array of soil bacteria and fungi can utilize methomyl as a source of carbon and/or nitrogen, breaking it down into less complex, non-toxic substances.[4] This biological process is why methomyl is generally considered non-persistent, with a typical field half-life of about one week, though this can vary widely.[5]

Numerous methomyl-degrading microbial species have been isolated and identified, including genera such as Paracoccus, Pseudomonas, Bacillus, Stenotrophomonas, and Flavobacterium.[3][6] These microorganisms possess enzymes, such as hydrolases and oxidoreductases, that catalyze the key transformation steps.[1] The abundance and activity of these microbial communities are, in turn, heavily influenced by soil conditions, creating the variability often seen in degradation rates.

Section 2: The Methomyl Degradation Cascade

The degradation of methomyl is a stepwise process where the parent compound is transformed into a series of intermediates, with this compound being a key metabolite. The ultimate fate of the carbon and nitrogen from the methomyl molecule is incorporation into the soil microbial biomass or mineralization to carbon dioxide (CO₂).[4][7]

The primary degradation pathway involves an initial hydroxylation and cleavage of the ester bond, followed by further transformations.[8]

-

Formation of this compound : The first crucial step, achievable through both chemical hydrolysis and microbial enzymatic action (hydrolases), is the cleavage of the carbamate ester bond. This reaction splits methomyl into methomyl oxime (also known as S-methyl-N-hydroxythioacetimidate) and methylcarbamic acid.[8][9] this compound is frequently detected as the primary metabolite in soil and water studies.[4]

-

Conversion to Acetonitrile and Mineralization : Following its formation, methomyl oxime is unstable and can undergo a Beckman rearrangement to form acetonitrile (CH₃CN).[8] This volatile compound, along with CO₂, represents the final breakdown products of the core methomyl structure.[4] The carbon and nitrogen are then available for incorporation into natural soil components.[10]

Section 3: Environmental Factors Governing Degradation Rates

The kinetics of methomyl degradation are not constant; they are profoundly influenced by the specific characteristics of the soil environment. Understanding these variables is critical for predicting persistence and designing accurate experiments.

-

Soil Properties (Texture and Organic Matter) : Soil texture (the proportion of sand, silt, and clay) and organic carbon content influence methomyl's bioavailability.[11] Methomyl has a low-to-moderate affinity for soil particles.[4] In soils with higher clay and organic matter content, adsorption can be stronger, which may slow degradation by making the pesticide less available to microorganisms.[1] Conversely, sandy soils with low organic matter allow for greater bioavailability, often leading to faster degradation, assuming a healthy microbial population is present.[11]

-

Soil Chemistry (pH) : As previously noted, soil pH is a master variable. It directly controls the rate of chemical hydrolysis, with degradation accelerating under alkaline conditions.[5] Microbial activity is also pH-dependent; most soil bacteria involved in pesticide degradation thrive in conditions from pH 5.5 to 7.5.[11] Therefore, extremely acidic or alkaline soils can inhibit microbial degradation, even while alkaline conditions promote chemical breakdown.

-

Environmental Conditions (Temperature and Moisture) : Temperature and moisture are critical for microbial activity. Degradation rates generally increase with temperature up to an optimum for microbial growth (e.g., 30°C), after which they may decline.[3][12] Moisture is essential for both microbial life and for dissolving methomyl, making it accessible for degradation.[1] Degradation is often significantly slower in dry soils.[1]

| Parameter | Condition | Half-Life (DT₅₀) in Soil | Source(s) |

| Typical Range | Aerobic Field/Lab Conditions | 3 - 50 days | [3] |

| Field Study 1 | Tomato Field Soil | 1.8 days | [13] |

| Field Study 2 | Tomato Field Soil | 1.63 days | [14] |

| Lab Study | Sandy Loam Soil | ~5.9 - 8.3 days | [15] |

| General Guideline | Ideal Field Conditions | ~7 days | [5] |

This table summarizes reported half-life values for methomyl in soil. The wide range underscores the critical influence of varying environmental conditions.

Section 4: Field-Proven Methodologies for Degradation Studies

To generate reliable and comparable data on methomyl degradation, standardized protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides guidelines that are internationally accepted for testing chemicals.[7] The following sections outline a robust experimental and analytical workflow based on these standards.

Experimental Design: Aerobic Soil Microcosm Study (Adapted from OECD 307)

This protocol is designed to determine the rate of aerobic transformation of methomyl in soil under controlled laboratory conditions. The use of a controlled microcosm allows for the isolation of variables and provides a self-validating system by comparing the treated soil to an untreated, identical control.

Step-by-Step Experimental Protocol:

-

Soil Selection and Characterization :

-

Select a representative soil, such as a sandy loam, with a pH between 5.5-7.5 and an organic carbon content of 0.5-1.5%.[11]

-

Collect soil from the top 0-20 cm layer. Remove stones, roots, and other debris.[16]

-

Air-dry the soil at room temperature and sieve through a 2 mm mesh to ensure homogeneity.[16]

-

Causality: Using a well-characterized soil with these properties often represents a worst-case scenario where low adsorption maximizes the availability of the chemical for microbial degradation.[11]

-

-

Pre-Incubation :

-

Determine the soil's maximum water holding capacity (WHC). Adjust the moisture content of the bulk soil to 40-60% of WHC with deionized water.

-

Place the soil in a dark incubator at the test temperature (e.g., 20 ± 2°C) for 7-10 days. This allows the soil's microbial community to stabilize after the disturbance of collection and sieving.[8]

-

-

Application of Methomyl :

-

Prepare a stock solution of analytical-grade methomyl in a suitable solvent.

-

Weigh out replicate portions of the pre-incubated soil into individual glass vessels (microcosms). A typical amount is 50-100 g dry weight equivalent.

-

Apply the methomyl solution to the soil surface, typically via a microsyringe, and mix thoroughly to achieve a uniform concentration.

-

Prepare an equal number of control samples treated only with the solvent.

-

Causality: The use of a solvent control is critical to ensure that any observed effects are due to the methomyl itself and not the carrier solvent.

-

-

Incubation :

-

Loosely cover the vessels to allow for gas exchange while minimizing water loss.

-

Incubate the samples in the dark at a constant temperature (20 ± 1°C).[8]

-

Maintain aerobic conditions by ensuring adequate headspace. For studies on mineralization (CO₂ evolution), the system can be connected to traps containing alkali solutions.

-

Periodically weigh the vessels and replenish any lost moisture with deionized water.[8]

-

-

Sampling :

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30 days), destructively sample triplicate vessels from both the treated and control groups.

-

Immediately store the collected soil samples at -20°C to halt further degradation prior to analysis.

-

Analytical Workflow: QuEChERS Extraction and LC-MS/MS Quantification

To accurately quantify the remaining methomyl and its primary metabolite, this compound, a sensitive and selective analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for its ability to detect low concentrations in complex matrices like soil.[14] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and widely adopted sample preparation approach.[14]

Step-by-Step Analytical Protocol:

-

Extraction (QuEChERS) :

-

Weigh a 10 g subsample of the thawed soil into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water (if soil is dry) and 10 mL of acetonitrile.

-

Add a packet of QuEChERS extraction salts (commonly magnesium sulfate and sodium chloride).

-

Cap tightly and shake vigorously for 1 minute to ensure thorough extraction of the analytes into the acetonitrile layer.

-

Causality: Acetonitrile is used for its ability to efficiently extract a wide range of pesticides. The salts are added to induce phase separation between the aqueous and organic layers and to improve recovery.

-

-

Centrifugation :

-

Centrifuge the tube at >3000 g for 5 minutes. This will cleanly separate the upper acetonitrile layer (containing the methomyl) from the solid soil and aqueous layers.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup :

-

Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE cleanup sorbents. For soil, this typically includes magnesium sulfate (to remove residual water) and Primary Secondary Amine (PSA) sorbent.

-

Vortex for 30 seconds and centrifuge for 2 minutes.

-

Causality: The PSA sorbent is crucial for removing matrix interferences like organic acids and fatty acids from the soil extract, which could otherwise interfere with the LC-MS/MS analysis and lead to inaccurate results.[14]

-

-

Final Preparation and Analysis :

-

Carefully take the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.

-

Develop a method using Multiple Reaction Monitoring (MRM) mode to selectively and sensitively detect the specific precursor-to-product ion transitions for both methomyl and this compound.

-

Quantify the concentrations by comparing the peak areas to a matrix-matched calibration curve.

-

Causality: Matrix-matched standards are essential for compensating for any signal suppression or enhancement caused by co-extractives from the soil, ensuring the highest level of accuracy in quantification.[14]

-

Conclusion

The degradation of methomyl in soil is a multifaceted process primarily driven by microbial metabolism, with significant contributions from chemical hydrolysis under alkaline conditions. The pathway proceeds through the key intermediate, this compound, before mineralizing to simpler compounds like acetonitrile and carbon dioxide. The rate of this degradation is highly variable and is dictated by a combination of soil properties (pH, texture, organic matter) and environmental conditions (temperature, moisture).

For professionals in research and development, a precise understanding of these dynamics is paramount for accurate environmental risk assessment. By employing standardized methodologies, such as the OECD 307 guideline for microcosm studies coupled with robust QuEChERS and LC-MS/MS analytical techniques, scientists can generate high-quality, reproducible data. This enables a clear picture of methomyl's persistence and transformation in diverse soil environments, ultimately supporting the development of safer and more sustainable agricultural practices.

References

-

OECD. (n.d.). OECD Guideline for the Testing of Chemicals 216: Soil Microorganisms: Nitrogen Transformation Test. Biotecnologie BT. Available at: [Link]

-

OECD. (2009). OECD Guidelines for the Testing of Chemicals 232: Collembolan Reproduction Test in Soil. Pure. Available at: [Link]

-

Junge, B., et al. (2019). Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). Environmental Science & Technology. Available at: [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Available at: [Link]

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals: Phototransformation on Soil Surfaces. EPP Ltd. Available at: [Link]

-

Luo, C., et al. (2020). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. Molecules. Available at: [Link]

-

Ullah, S., et al. (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. Available at: [Link]

-

Al-Sammak, M. A., et al. (2020). Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS). PubMed Central. Available at: [Link]

-

El-Hefny, D., et al. (2019). Dissipation of methomyl residues in tomato fruits, soil and water using LC-MS/MS. Journal of Plant Protection Research. Available at: [Link]

-

Van Scoy, A. R., et al. (2013). Environmental fate and toxicology of methomyl. PubMed. Available at: [Link]

-

Malhat, F., Watanabe, H., & Youssef, A. (2015). Degradation profile and safety evaluation of methomyl residues in tomato and soil. ResearchGate. Available at: [Link]

-

Van Scoy, A. R., et al. (2013). Environmental Fate and Toxicology of Methomyl. ResearchGate. Available at: [Link]

-

Zhang, J., et al. (2012). HPLC-MS analysis of the metabolite that appeared during the degradation of methomyl by strain MDW-2. ResearchGate. Available at: [Link]

-

Gupta, S., & Gajbhiye, V. T. (2007). Fate of thiodicarb and its metabolite methomyl in sandy loam soil under laboratory conditions. ResearchGate. Available at: [Link]

-

Sharma, A., et al. (2024). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Methomyl. Available at: [Link]

-

Luo, C., et al. (2020). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. PubMed Central. Available at: [Link]

-

Sharma, A., et al. (2024). Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. MDPI. Available at: [Link]

-

Burrows, L. A., & Edwards, C. A. (2004). The use of integrated soil microcosms to predict effects of pesticides on soil ecosystems. ResearchGate. Available at: [Link]

-

University of Hertfordshire. (n.d.). Methomyl (Ref: OMS 1196). AERU. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Environmental fate and toxicology of methomyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. pure.au.dk [pure.au.dk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. plantprotection.pl [plantprotection.pl]

- 15. researchgate.net [researchgate.net]

- 16. eppltd.com [eppltd.com]

An In-depth Technical Guide to the Physical Properties and Solubility of Methomyl-oxime

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methomyl-oxime, also known as 1-(methylthio)acetaldehyde oxime, is a key intermediate in the synthesis of the carbamate insecticide methomyl. A thorough understanding of its physical and chemical properties, particularly its solubility, is paramount for process optimization, formulation development, and environmental fate assessment. This technical guide provides a comprehensive overview of the known physical characteristics and solubility profile of this compound, grounded in authoritative data and established scientific principles. It further outlines detailed, field-proven methodologies for the experimental determination of these critical parameters, ensuring scientific integrity and reproducibility.

Chemical Identity and Structure

This compound is an organic compound with the chemical formula C₃H₇NOS.[1][2] Its structure features an oxime functional group, which gives rise to geometric isomerism (E/Z isomers). The Z-isomer is noted as the predominant and biologically active form.[1]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while extensive data is available for its derivative, Methomyl, specific experimental data for this compound is less abundant.

| Property | Value | Source(s) |

| Appearance | White crystalline solid/powder | [3] |

| Molecular Formula | C₃H₇NOS | [1][2] |

| Molecular Weight | 105.16 g/mol | [2] |

| Melting Point | 94-97 °C (mixture of isomers)93-95 °C (Z-isomer)47-50 °C (E-isomer) | ChemBK[4] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Vapor Pressure | 1.25 x 10³ mPa at 20 °C | [1] |

| Log P (Octanol-Water Partition Coefficient) | 1.12 | [1] |

Solubility Profile

The solubility of this compound is a critical parameter influencing its reactivity, formulation, and environmental mobility.

Water Solubility

There are conflicting reports regarding the water solubility of this compound. Some sources describe it as not mixing well with water or being partly miscible.[3] Another source provides a quantitative value of 12,500 mg/L at 25 °C, indicating high solubility.[1] This discrepancy may be attributable to differences in the isomeric composition of the tested material or the experimental conditions. The presence of impurities from its synthesis can also significantly impact solubility. Given that its precursor, acetaldoxime, is very soluble in water, and its derivative, methomyl, has a high water solubility of 54.7 g/L, a significant degree of aqueous solubility for this compound is expected.[5][6]

Solubility in Organic Solvents

Qualitative information suggests that this compound is soluble in organic solvents.[4] While specific quantitative data for this compound is scarce, data for the parent compound, Methomyl, provides valuable insight into the types of organic solvents that are likely to be effective.

Solubility of Methomyl in Various Organic Solvents at 25 °C:

| Solvent | Solubility ( g/100 g) | Source(s) |

| Methanol | 100 | [7] |

| Ethanol | 42 | [7] |

| Acetone | 73 | [7] |

| Isopropanol | 22 | [7] |

| Acetonitrile | Soluble (used as a solvent for analysis) | [8] |

Based on the structural similarities, it is reasonable to infer that this compound will also exhibit good solubility in polar protic and aprotic organic solvents such as methanol, ethanol, and acetone.

Stability

Hydrolytic Stability

The stability of this compound in aqueous solutions is pH-dependent. It is stable at neutral pH but undergoes decomposition under acidic conditions.

-

pH 7-12: Stable for at least 72 hours.[9]

-

pH 2: 12% decomposition after 24 hours and 18% decomposition after 72 hours.[9]

This increased degradation in acidic environments is an important consideration for storage and handling of aqueous solutions.

Thermal Stability

Solid this compound exhibits limited thermal stability.

Thermogravimetric analysis (TGA) indicates a rapid loss of weight beginning at approximately 75 °C. Differential Scanning Calorimetry (DSC) shows an endotherm starting around 80 °C, followed by an exotherm at about 155 °C.[9] The presence of acidic salts can significantly lower the decomposition temperature.[3]

Photochemical Stability

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, the determination of physical and chemical properties should adhere to internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.

Determination of Water Solubility (OECD Guideline 105)

The flask method is a reliable technique for determining the water solubility of solid compounds.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the saturated solution is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of deionized water in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the solution to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Analysis: Determine the concentration of this compound in the sample using a validated HPLC method with UV detection.

-

Calculation: The water solubility is reported in g/L or mg/L.

Caption: Workflow for determining water solubility via the flask method.

Determination of Melting Point (OECD Guideline 102)

The capillary method is a standard procedure for determining the melting point of a crystalline solid.

Principle: A small amount of the powdered substance is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Filling: Introduce a small amount of the powder into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting).

-

Reporting: The melting point is reported as a temperature range.

Conclusion

This technical guide has synthesized the available data on the physical and chemical properties of this compound, providing a valuable resource for researchers and professionals. While a solid foundation of its characteristics has been established, particularly its chemical identity and stability profile, a notable gap exists in the quantitative data for its solubility in organic solvents. The provided experimental protocols, based on OECD guidelines, offer a framework for generating this critical data with high scientific rigor. Further research to quantify the solubility of this compound in a broader range of organic solvents is highly recommended to facilitate more precise process design and risk assessment.

References

-

U.S. Occupational Safety and Health Administration. (n.d.). Methomyl (Lannate). OSHA. Retrieved from [Link]

-

Agilent Technologies. (2019, March 30). Methomyl Standard - Safety Data Sheet. Agilent. Retrieved from [Link]

-

Inchem. (1996). Methomyl (EHC 178, 1996). Inchem.org. Retrieved from [Link]

-

Villa Crop Protection. (n.d.). METHOMYL 200 SL SAFETY DATA SHEET. Villa Crop Protection. Retrieved from [Link]

-

LookChem. (n.d.). This compound Safety Data Sheets(SDS). LookChem. Retrieved from [Link]

-

AERU. (n.d.). Methomyl oxime (Ref: IN X1177). University of Hertfordshire. Retrieved from [Link]

-

Rani, L., et al. (n.d.). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. PMC. Retrieved from [Link]

-

PubChem. (n.d.). Methomyl. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). Methomyl oxime. National Institutes of Health. Retrieved from [Link]

-

Van Scoy, A. R., et al. (2013). Environmental fate and toxicology of methomyl. Reviews of environmental contamination and toxicology, 222, 93–109. Retrieved from [Link]

- Google Patents. (n.d.). US4327033A - Process for the production of methomyl oxime.

-

Metorri Chemical. (n.d.). This compound 98%. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1998). Reregistration Eligibility Decision (RED) for Methomyl. EPA. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). METHOD FOR DETERMINATION OF OXAMYL AND METHOMYL IN GROUNDWATER. EPA. Retrieved from [Link]

-

ResearchGate. (2018, November 14). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. Retrieved from [Link]

-

ResearchGate. (n.d.). A study of the photocatalytic degradation of methomyl by UV light. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Registration Dossier. ECHA. Retrieved from [Link]

-

ChemRxiv. (2019, December 9). Experimental Determination of Octanol-Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]

-

ChemBK. (n.d.). Methylthio acetaldoxime. Retrieved from [Link]

-

SciSpace. (n.d.). A method for determination of methomyl by hplc techniques with detection of uv in vegetable samples. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC and MS/MS analyses of the products of methomyl treated with purified AmeH. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

ChemSrc. (n.d.). acetaldehyde oxime. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

-

National Institutes of Health. (2025, July 3). The Hidden Crux of Correctly Determining Octanol–Water Partition Coefficients. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). TG, DTG, and DTA curves for the thermal decomposition of SrC 2 O 4 ·.... Retrieved from [Link]

-

University of South Florida. (n.d.). Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. Retrieved from [Link]

-

ChemBK. (n.d.). acetaldehyde oxime. Retrieved from [Link]

-

ResearchGate. (n.d.). Photocatalytic degradation of pesticide methomyl: Determination of the reaction pathway and identification of intermediate products. Retrieved from [Link]

-

SciSpace. (n.d.). A study of the photocatalytic degradation of methomyl by UV light. Retrieved from [Link]

-

Cheméo. (n.d.). Acetaldoxime (CAS 107-29-9). Retrieved from [Link]

-

European Chemicals Agency. (n.d.). REACH registrations. ECHA CHEM. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed photocatalytic degradation pathway for methomyl. Additional.... Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Search for chemicals. ECHA. Retrieved from [Link]

Sources

- 1. Methomyl oxime (Ref: IN X1177) [sitem.herts.ac.uk]

- 2. Methomyl oxime | C3H7NOS | CID 5365286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chembk.com [chembk.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Acetaldoxime | 107-29-9 [chemicalbook.com]

- 7. Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. US4327033A - Process for the production of methomyl oxime - Google Patents [patents.google.com]

- 10. ppqs.gov.in [ppqs.gov.in]

Methomyl-Oxime: Metabolic Pathways, Analytical Quantification, and Toxicological Profile

Executive Summary

Methomyl-oxime (CAS 10533-67-2), chemically known as S-methyl N-hydroxythioacetimidate, serves as the primary hydrolytic metabolite and environmental degradation product of the carbamate insecticides methomyl and thiodicarb. Unlike its parent compounds, which are potent acetylcholinesterase (AChE) inhibitors, this compound exhibits significantly reduced acute toxicity but remains a critical biomarker for regulatory compliance and environmental monitoring.

This technical guide provides a rigorous examination of the oxime’s formation kinetics, validated LC-MS/MS quantification protocols, and its position within the global regulatory landscape (EFSA/EPA).

Chemical Identity and Metabolic Pathways

Structural Characterization

This compound is formed via the cleavage of the methylcarbamoyl moiety from the methomyl molecule. This process is catalyzed by alkaline hydrolysis in environmental matrices or by esterase activity within biological systems.

-

IUPAC Name: (1E)-N-hydroxy-1-(methylsulfanyl)ethanimine

-

Molecular Formula: C

H -

Key Functional Groups: Thioimidate, Oxime (-N-OH)

Formation Mechanism

The degradation of thiodicarb and methomyl follows a linear pathway. Thiodicarb first cleaves to methomyl, which subsequently undergoes hydrolysis to form this compound. The oxime can further degrade into acetonitrile and carbon dioxide under abiotic conditions.

Figure 1: Metabolic and Environmental Degradation Pathway

Caption: Stepwise degradation of Thiodicarb to Methomyl and subsequently to this compound, leading to terminal mineralization.

Analytical Methodologies: LC-MS/MS Quantification[4][5][6][7][8][9]

Accurate quantification of this compound requires addressing its polarity and potential for matrix suppression. The following protocol utilizes a modified QuEChERS approach coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Modified QuEChERS)

The high water solubility of this compound necessitates the use of buffering salts to ensure phase separation and recovery.

-

Homogenization: Weigh 10.0 g of sample (fruit/vegetable matrix) into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of Acetonitrile (containing 1% Acetic Acid) . The acidification stabilizes the oxime.

-

Partitioning: Add QuEChERS salts (4 g MgSO

, 1 g NaCl). Shake vigorously for 1 min. -

Centrifugation: Centrifuge at ≥3000 RCF for 5 min.

-

Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO

and 25 mg PSA (Primary Secondary Amine).-

Note: Avoid excessive PSA if analyzing highly acidic matrices, as it may raise pH and induce degradation.

-

-

Reconstitution: Evaporate solvent and reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Parameters[6][7][8][10]

-

Ionization Source: Electrospray Ionization (ESI) – Positive Mode

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid

-

Mobile Phase B: Methanol + 5 mM Ammonium Formate[4]

-

Flow Rate: 0.3 - 0.4 mL/min

Table 1: MRM Transitions for this compound

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role | Mechanism |

| This compound | 106.1 [M+H] | 88.0 | 10 - 15 | Quantifier | Loss of H |

| This compound | 106.1 [M+H] | 42.1 | 20 - 25 | Qualifier | Formation of Acetonitrile ion |

| Methomyl (Ref) | 163.1 | 106.1 | 12 | Parent Check | Loss of Methylcarbamoyl |

Experimental Workflow Visualization

Figure 2: Analytical Workflow for Trace Quantification

Caption: Validated QuEChERS extraction workflow optimized for polar oxime recovery.

Environmental Fate & Toxicological Context[12][13]

Toxicity Profile

While methomyl is a Class I (Highly Toxic) compound due to potent AChE inhibition, this compound is significantly less toxic. The hydrolysis of the carbamate ester bond removes the moiety responsible for carbamylation of the enzyme active site.

-

Acute Oral LD50 (Rat): >2000 mg/kg (approximate, varies by study) compared to ~17-24 mg/kg for Methomyl.

-

Significance: Despite lower toxicity, regulatory bodies (EFSA, EPA) often require the monitoring of the oxime to calculate "total methomyl" residues, as it indicates the magnitude of initial pesticide application.

Environmental Stability

-

Hydrolysis: this compound is relatively stable in neutral and acidic water but degrades rapidly in alkaline conditions (pH > 9).

-

Soil Mobility: Due to high water solubility and low

, this compound has a potential for leaching into groundwater if not degraded by soil microbes.

References

-

European Food Safety Authority (EFSA). (2015). Review of the existing maximum residue levels for methomyl according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal. [Link]

-

U.S. Environmental Protection Agency (EPA). (1998). Methomyl: Reregistration Eligibility Decision (RED) Fact Sheet.[Link]

-

Strathmann, T. J., & Stone, A. T. (2002). Reduction of the Carbamate Insecticides Oxamyl and Methomyl by Dissolved Fe(II). Environmental Science & Technology. [Link]

-

Al-Mughrabi, K. I. (2011). Bioremediation of Methomyl by Fungi Isolated from Contaminated Soil. International Journal of Environmental Science and Development. [Link]

Sources

Stereochemical Dynamics of Methomyl-Oxime: E/Z Isomerism in Agrochemical Design

Executive Summary

In the design of oxime-carbamate bioactive agents, stereochemistry is not merely a structural detail—it is the determinant of efficacy. Methomyl (

This guide dissects the E/Z isomerism of the Methomyl-oxime core, providing a rigorous analysis of thermodynamic stability, synthesis control, and analytical differentiation. We establish why the Z-isomer (syn) is the thermodynamically preferred and biologically active species, and we provide self-validating protocols for its isolation and quantification.

Structural Anatomy & CIP Assignment

The core of Methomyl is the thioacetimidate moiety. The restricted rotation around the carbon-nitrogen double bond (

CIP Priority Determination

To assign E/Z configuration, we rank the substituents on each atom of the double bond based on atomic number.[2]

Table 1: CIP Priority Assignment for Methomyl

| Atom in C=N | Substituent Groups | Atomic No. of First Atom | Priority 1 (High) | Priority 2 (Low) |

| Carbon (Imidate) | 1. | S (16)C (6) | ||

| Nitrogen (Oxime) | 1.[1] | O (8)Null (0) | Lone Pair |

-

Z-Isomer (Zusammen): The high-priority groups (

and -

E-Isomer (Entgegen): The high-priority groups are on opposite sides .[1][4]

Critical Insight: In the specific case of Methomyl, the Z-isomer corresponds to the structure historically termed syn (where the carbamate oxygen is syn to the sulfur). This is the biologically active conformer required for acetylcholinesterase (AChE) inhibition.

Thermodynamics and Kinetics of Isomerization

Unlike simple alkenes, the activation energy for

The Acid-Catalyzed Mechanism

In aqueous formulations or physiological environments, acid catalysis is the primary driver of isomerization. Protonation of the imine nitrogen reduces the double-bond character of the

Figure 1: Acid-catalyzed isomerization pathway. The Z-isomer is stabilized by anomeric effects and steric minimization between the S-methyl and carbonyl oxygen.

Stability Profile

-

Thermodynamic Stability:

.[1] In equilibrium, the Z-isomer typically constitutes >95% of the mixture. -

Photostability: UV irradiation (254 nm) can drive the mixture toward a photostationary state enriched in the E-isomer, which rapidly reverts to Z upon thermal relaxation in the dark.

Synthesis and Process Control

To maximize the yield of the active Z-isomer, the synthesis must control the stereochemistry of the precursor oxime (

Synthetic Pathway

The reaction involves the carbamylation of the oxime oxygen by methyl isocyanate (MIC). This reaction generally proceeds with retention of configuration .[1] Therefore, the stereochemical purity of the final product is defined by the purity of the oxime precursor.

Figure 2: Synthetic workflow emphasizing the retention of configuration during carbamylation.[1]

Optimization Protocol

-

Temperature: Maintain reaction temperature between 50–80°C . Higher temperatures may promote thermal isomerization to the E-form, but rapid cooling post-reaction crystallizes the less soluble Z-isomer.

-

Solvent: Water is the preferred solvent (Green Chemistry). It facilitates the precipitation of the Z-isomer, driving the equilibrium toward the desired product via Le Chatelier's principle.

Analytical Characterization

Distinguishing the isomers requires orthogonal analytical techniques. The Z-isomer is characterized by specific NMR shifts and HPLC retention behavior.

HPLC Separation Protocol

This protocol is self-validating: the appearance of a secondary peak upon UV irradiation of the standard confirms the separation capability of the column.

Table 2: HPLC Method Parameters for E/Z Separation

| Parameter | Condition | Rationale |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm) | Standard hydrophobic interaction separation.[1] |

| Mobile Phase | Water : Acetonitrile (85:15 v/v) + 0.1% Formic Acid | Acid suppresses silanol activity; high water content retains polar oximes.[1] |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency.[1] |

| Detection | UV @ 234 nm | |

| Retention | Z-Isomer: | The E-isomer is generally more polar and elutes earlier in RP-HPLC.[1] |

NMR Spectroscopy Diagnostics

-NMR is the definitive structural proof.[1] The anisotropy of the-

Imidate Methyl (

): -

Carbamate

:-

The Z-isomer often shows a sharper doublet for the

proton due to intramolecular hydrogen bonding with the sulfur or oxime nitrogen, whereas the E-isomer

-

Biological Implications: The AChE Interface

The toxicity of Methomyl is directly linked to its ability to inhibit Acetylcholinesterase (AChE). This is a stereoselective event.

Mechanism of Action

The AChE active site contains a deep "gorge" leading to the catalytic triad (Ser203, His447, Glu334).[6]

-

Binding: The Z-isomer's geometry mimics the acetylcholine ester linkage. The

group fits into the acyl pocket, while the carbamate moiety aligns with the Serine hydroxyl. -

Carbamylation: The nucleophilic Serine attacks the carbamate carbonyl.

-

Steric Fit: The E-isomer creates steric clashes within the narrow gorge, reducing binding affinity (

) by orders of magnitude compared to the Z-isomer.

Table 3: Comparative Efficacy

| Feature | Z-Isomer (Active) | E-Isomer (Inactive/Low Activity) |

| AChE Binding | High affinity; fits catalytic gorge.[1] | Steric hindrance; poor fit.[1] |

| Insecticidal Potency | Significantly higher (less toxic).[1] | |

| Metabolic Fate | Rapidly metabolized to acetonitrile/CO2.[1] | Slower hydrolysis; potential for accumulation.[1] |

References

-

Tomlin, C.D.S. (1997).[1] The Pesticide Manual - World Compendium. British Crop Protection Council.[1] (Confirming Z-isomer predominance).

-

PubChem. (2025).[1][3] Methomyl Compound Summary. National Library of Medicine.[1]

-

Tamimi, M., et al. (2008).[1][7] Photocatalytic degradation of Methomyl. Journal of Photochemistry and Photobiology A: Chemistry. (Discussing degradation and isomerization pathways). [1]

-

Sussman, J.L., et al. (1991).[1][8] Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science. (Structural basis of AChE gorge).[1][8][9][10]

-

IUPAC. (2025).[1][3] E/Z Nomenclature Rules. International Union of Pure and Applied Chemistry.[1]

Sources

- 1. Methomyl - Wikipedia [en.wikipedia.org]

- 2. studymind.co.uk [studymind.co.uk]

- 3. (E)-Methomyl | C5H10N2O2S | CID 5353758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Technical Assessment: Aquatic Toxicity Profile of Methomyl-Oxime

Executive Summary

Methomyl-oxime (CAS 13749-94-5), chemically known as S-methyl N-hydroxythioacetimidate, is the primary hydrolytic degradation product (metabolite) of the carbamate insecticide Methomyl .[1][2]

From a drug development and environmental risk perspective, the formation of this compound represents a critical detoxification event . While the parent compound (Methomyl) is a potent acetylcholinesterase (AChE) inhibitor with high acute toxicity to aquatic invertebrates and fish, the oxime metabolite exhibits a significantly reduced toxicity profile due to the loss of the N-methylcarbamoyl moiety—the structural toxophore responsible for enzyme carbamylation.

This guide analyzes the physicochemical properties, comparative toxicity, and environmental fate of this compound, providing a technical roadmap for researchers assessing the "cradle-to-grave" lifecycle of thioacetimidate-based compounds.

Chemical Identity & Formation Mechanism

Structural Characterization

This compound is formed via the hydrolysis of the ester linkage in Methomyl. This process is pH-dependent, accelerating significantly under alkaline conditions (pH > 7).

-

IUPAC Name: (1E)-N-hydroxy-1-(methylsulfanyl)ethanimine

-

Molecular Formula: C

H -

Isomerism: Exhibits geometric (

) isomerism across the C=N double bond.[5] The

Degradation Pathway (Mechanism)

The primary route of formation in aquatic systems is hydrolysis. The carbamate group (

Figure 1: Hydrolytic Degradation Pathway of Methomyl

Caption: Step-wise degradation of Methomyl to this compound and subsequent mineralization.[1][2][5][6][7][8][9]

Comparative Aquatic Toxicity Profile

The transition from Methomyl to this compound is a classic example of toxophore elimination . The toxicity data below illustrates the magnitude of this safety margin.

Mechanism of Action (SAR Analysis)

-

Methomyl (Parent): Acts as a pseudo-irreversible inhibitor of AChE. The electrophilic carbonyl carbon of the carbamate group attacks the serine hydroxyl in the enzyme's active site, forming a carbamylated enzyme complex that prevents acetylcholine breakdown.

-

This compound (Metabolite): Lacks the carbamate moiety. It possesses a free hydroxyl group (

) on the nitrogen. Without the carbamate leaving group, it cannot carbamylate AChE. Its residual toxicity is primarily driven by non-specific narcosis (baseline toxicity) rather than specific neurotoxicity.

Quantitative Toxicity Data (Estimated)

| Organism Group | Endpoint | Parent (Methomyl) [1] | Metabolite (this compound) [2] | Toxicity Shift |

| Fish (e.g., O. mykiss) | 96h LC50 | 0.8 - 3.4 mg/L (High) | > 100 mg/L (Low) | > 30x Reduction |

| Invertebrates (D. magna) | 48h EC50 | 0.029 mg/L (Very High) | > 100 mg/L (Low) | > 3000x Reduction |

| Algae (P. subcapitata) | 72h ErC50 | ~60 mg/L (Moderate) | > 100 mg/L (Low) | Minimal Impact |

| GHS Classification | Global | Category 1 (Aquatic Acute) | Category 4 (Harmful if swallowed) | De-classified |

*Note: Specific LC50 values for the oxime are often cited as "practically non-toxic" or exceeding the limit dose of 100 mg/L in regulatory dossiers (e.g., EFSA/EPA reviews of methomyl metabolites).

Experimental Methodologies for Metabolite Assessment

When conducting aquatic toxicity assays for this compound, standard protocols (OECD 203/202) must be adapted to account for its specific chemical behavior.

Stability & Analysis Workflow

Unlike the parent, the oxime is relatively stable to hydrolysis but susceptible to photolysis.

Figure 2: Metabolite Toxicity Testing Workflow

Caption: Workflow for determining acute aquatic toxicity of the oxime metabolite.

Analytical Detection (LC-MS/MS Conditions)

To accurately quantify the oxime in tank water (differentiating it from potential parent contamination), use the following parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Ionization: ESI Positive mode (

). -

Transition: Monitor

(Loss of

Environmental Fate & Risk Assessment

Persistence and Bioaccumulation

-

Hydrolysis: this compound is resistant to further hydrolysis (no hydrolyzable ester bond).

-

Biodegradation: It is readily biodegradable in aerobic soil and water systems, eventually mineralizing to CO

. -

Bioaccumulation:

- : ~0.13 (Very Low).

-

BCF (Bioconcentration Factor): < 1.

Regulatory Implications (PBT Assessment)

Under REACH and FIFRA guidelines:

-

P (Persistence): Low (Readily biodegradable).

-

B (Bioaccumulation): Low (

). -

T (Toxicity): Low (LC50 > 10 mg/L).

-

Verdict: this compound is considered a non-relevant metabolite for aquatic risk assessment in many jurisdictions, meaning it does not drive the environmental risk classification of the parent product.

References

-

U.S. Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED) for Methomyl. EPA 738-R-98-020.

-

PubChem. (2025). Methomyl Oxime (Compound Summary). National Library of Medicine.

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Methomyl Oxime.

-

World Health Organization (WHO). (1996). Environmental Health Criteria 178: Methomyl. International Programme on Chemical Safety.

Sources

- 1. Methomyl oxime | C3H7NOS | CID 5365286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:13749-94-5 | Chemsrc [chemsrc.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. Methomyl oxime (Ref: IN X1177) [sitem.herts.ac.uk]

- 6. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. ec.europa.eu [ec.europa.eu]

- 9. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]

A Technical Guide to the Hydrolytic Transformation of Methomyl to S-methyl N-hydroxythioacetimidate (Methomyl-Oxime)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methomyl, a widely used oxime carbamate insecticide, undergoes hydrolysis in aqueous environments, leading to the formation of its primary metabolite, S-methyl N-hydroxythioacetimidate, commonly known as methomyl-oxime. This transformation is a critical pathway in the environmental degradation of methomyl and significantly influences its persistence and toxicological profile. This guide provides a comprehensive technical overview of the chemical principles governing methomyl hydrolysis, detailed experimental protocols for its quantification, and a framework for data analysis. We will explore the reaction mechanism, the profound influence of pH and temperature on reaction kinetics, and standardized analytical methodologies. This document is designed to serve as a foundational resource for professionals investigating the environmental fate of carbamate pesticides and developing robust analytical strategies for their monitoring.

Introduction: The Significance of Methomyl Hydrolysis

Methomyl (S-methyl-N-(methylcarbamoyloxy)thioacetimidate) is a broad-spectrum insecticide effective against a wide range of agricultural pests.[1][2][3] Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects and mammals.[3] The environmental fate of methomyl is of considerable interest due to its high water solubility (54.7 g/L) and potential for contaminating surface and ground waters.[1]

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary abiotic degradation pathway for methomyl.[4][5] This process involves the cleavage of the ester bond, yielding this compound and other byproducts.[5][6] Understanding the kinetics and mechanisms of this transformation is crucial for several reasons:

-

Environmental Persistence: The rate of hydrolysis is a key determinant of methomyl's half-life in aquatic systems.[6]

-

Toxicity Assessment: The degradation products, particularly this compound, may have different toxicological profiles than the parent compound.

-

Regulatory Modeling: Accurate hydrolysis data is required by regulatory agencies like the U.S. Environmental Protection Agency (EPA) to model the environmental concentration and fate of pesticides.[7][8]

This guide provides the scientific foundation and practical methodologies for studying the formation of this compound via hydrolysis.

Chemical Principles of Methomyl Hydrolysis

The conversion of methomyl to this compound is a classic example of ester hydrolysis. The reaction is catalyzed by both acid and, more significantly, base.

Mechanism of Hydrolysis

The core of the methomyl molecule features a carbamate ester linkage (-O-C(=O)-N-). This bond is the primary site of hydrolytic attack.[4][6] Under aqueous conditions, a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group.

The reaction is significantly accelerated under alkaline conditions (high pH), where the hydroxide ion (OH⁻), a much stronger nucleophile than water, predominates. The cleavage of the ester bond results in the formation of this compound (S-methyl N-hydroxythioacetimidate) and methylcarbamic acid. The latter is unstable and can further decompose.

Caption: Simplified reaction pathway for methomyl hydrolysis.

Factors Influencing Hydrolysis Rate

The rate of methomyl hydrolysis is highly dependent on environmental conditions, primarily pH and temperature.

pH: This is the most critical factor.

-

Acidic to Neutral pH (pH < 7): Methomyl is relatively stable.[3][5] Studies have shown that at pH values of 4.5, 6.0, and 7.0, the hydrolysis half-lives are very long, indicating slow degradation.[9]

-

Alkaline pH (pH > 7): The hydrolysis rate increases significantly as the pH becomes more alkaline.[1] For instance, the half-life at pH 9 and 25°C is approximately 30 days, which is substantially shorter than at neutral pH.[1] This is due to the increased concentration of hydroxide ions, which facilitate base-catalyzed hydrolysis.

Temperature: Like most chemical reactions, the rate of methomyl hydrolysis increases with temperature.[10] This relationship can generally be described by the Arrhenius equation, where a higher temperature provides the necessary activation energy for the reaction to proceed more quickly. It has been demonstrated that reaction rates increase with rising temperatures and that this can lead to different degradation products.[2][10]

The following table summarizes representative hydrolysis half-life data for methomyl at 25°C, illustrating the profound effect of pH.

| pH | Half-Life (t½) | Reference |

| 4.5 | 56 weeks | PubChem CID 4109[9] |

| 6.0 | 54 weeks | PubChem CID 4109[9] |

| 7.0 | 38 weeks | PubChem CID 4109[9] |

| 8.0 | 20 weeks | PubChem CID 4109[9] |

| 9.0 | ~4.3 weeks (30 days) | INCHEM EHC 178[1] |

Experimental Protocol for Monitoring Methomyl Hydrolysis

This section outlines a standardized, self-validating protocol for quantifying the rate of methomyl hydrolysis, consistent with guidelines from regulatory bodies like the EPA (OPPTS 835.2120).[11]

Rationale and Self-Validation

The protocol is designed to isolate hydrolysis from other potential degradation pathways, such as photolysis and microbial degradation. This is achieved by conducting the experiment in the dark using sterile buffered solutions.[11] Trustworthiness is ensured through the use of analytical standards for calibration, duplicate samples for reproducibility, and a time-zero measurement to confirm the initial concentration.

Caption: Experimental workflow for a methomyl hydrolysis study.

Materials and Reagents

-

Test Substance: Methomyl, analytical standard grade (>95% purity).[11]

-

Reference Standard: this compound, analytical standard grade.

-

Solvents: HPLC-grade acetonitrile and methanol; reagent-grade water (e.g., Milli-Q).

-

Buffers: Sterile, aqueous buffer solutions at relevant pH values (e.g., pH 4 acetate, pH 7 phosphate, pH 9 borate). Buffers should be chosen so as not to interfere with the analysis.

-

Glassware: Sterile glass flasks or test tubes with Teflon-lined caps.[11]

Experimental Procedure

-

Preparation of Test Solutions:

-

Prepare a stock solution of methomyl in a suitable organic solvent (e.g., methanol) at a high concentration (e.g., 1000 mg/L).

-

In triplicate for each pH, add a small, precise volume of the methomyl stock solution to the sterile buffer solutions to achieve a final concentration that is below its water solubility limit and representative of environmental concentrations (e.g., 1-10 mg/L). The volume of organic solvent should not exceed 1% of the total solution volume.[9]

-

-

Incubation:

-

Immediately after fortification, take a "time zero" (T₀) sample from each replicate.

-

Incubate all test vessels in the dark at a constant, controlled temperature (e.g., 25°C).[12]

-

-

Sampling:

-

Collect samples from each replicate at predetermined intervals. The sampling frequency should be designed to adequately define the degradation curve, with more frequent sampling at the beginning of the study, especially for higher pH values where degradation is faster. A typical schedule might include 0, 1, 3, 7, 14, 21, and 30 days.

-

-

Sample Analysis:

-

Analyze the collected samples for the concentration of methomyl and the formation of this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred analytical methods.[1]

-

HPLC-UV Method Example:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength suitable for both compounds (e.g., 235 nm).

-

Quantification: Generate a calibration curve using the analytical standards of methomyl and this compound.

-

-

Data Analysis and Interpretation

Kinetic Analysis

The degradation of methomyl via hydrolysis typically follows pseudo-first-order kinetics, where the rate of reaction is dependent on the concentration of methomyl. The integrated rate law for first-order kinetics is:

ln(Cₜ) = ln(C₀) - kt

Where:

-

Cₜ is the concentration of methomyl at time t.

-

C₀ is the initial concentration of methomyl at time zero.

-

k is the first-order rate constant (units of day⁻¹).

-

t is time.

The rate constant k can be determined from the slope of a plot of ln(Cₜ) versus time.

Half-Life Calculation

The half-life (t½) is the time required for the concentration of methomyl to decrease by 50%. For a first-order reaction, it is calculated from the rate constant k:

t½ = ln(2) / k ≈ 0.693 / k

By performing these calculations for each pH and temperature condition, a comprehensive profile of methomyl's hydrolytic stability can be established. The appearance and concentration of the this compound product should be plotted over time to confirm the degradation pathway.

Conclusion

The hydrolysis of methomyl to this compound is a fundamental degradation process governed by predictable chemical principles. The reaction rate is exceptionally sensitive to pH, accelerating dramatically under alkaline conditions, and also increases with temperature. By employing robust experimental designs that isolate hydrolysis from other environmental factors, researchers can accurately determine the degradation kinetics (rate constants and half-lives) of methomyl. The methodologies and data presented in this guide provide a framework for scientists to conduct reliable environmental fate studies, contributing to accurate risk assessments and the responsible management of this important agricultural chemical.

References

-

MDPI. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. Available from: [Link]

-

INCHEM. (1996). Methomyl (EHC 178, 1996). Available from: [Link]

-

Miles, C. J., & Oshiro, W. C. (1990). Degradation of methomyl in chlorinated water. Semantic Scholar. Available from: [Link]

-

MDPI. (2022). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. PMC. Available from: [Link]

-

MDPI. (2024). Kinetics Modeling for Degradation of Geosmin and 2-Methylisoborneol by Photo-Electrogenerated Radicals. Available from: [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for the degradation of methomyl by applying hybrid process, HC + H2O2. Available from: [Link]

-

ResearchGate. (n.d.). The effect of pH on the photolysis rate of methomyl. Available from: [Link]

-

ResearchGate. (n.d.). Rate constants for the degradation of methomyl at different initial pH values. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Methomyl. PubChem. Available from: [Link]

-

University of Hertfordshire. (2025). Methomyl (Ref: OMS 1196). AERU. Available from: [Link]

-

Van Scoy, A. R., et al. (2013). Environmental Fate and Toxicology of Methomyl. ResearchGate. Available from: [Link]

-

Metorri Chemical. (n.d.). This compound 98%. Available from: [Link]

-

ResearchGate. (n.d.). Study on the photocatalytic degradation of insecticide methomyl in water. Available from: [Link]

-

National Center for Biotechnology Information. (1977). Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers. PubMed. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Guidance for Reviewing Environmental Fate Studies. Available from: [Link]

-

Regulations.gov. (2021). Analysis of Subsurface Metabolism in Groundwater Modeling; EPA-HQ-OPP-2021-0241. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2120 Hydrolysis. EPA NEPS. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Pesticide Assessment Guidelines Subdivision N Chemistry: Environmental Fate. EPA NEPS. Available from: [Link]

-

Regulations.gov. (2022). Spirodiclofen: Addendum to the Drinking Water Assessment for Registration Review. Available from: [Link]

Sources

- 1. Methomyl (EHC 178, 1996) [inchem.org]

- 2. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]

- 4. Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. epa.gov [epa.gov]

Environmental fate of Methomyl-oxime in groundwater

The Environmental Fate of Methomyl-Oxime in Groundwater: A Technical Guide

Executive Summary

Methomyl (S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate) is a carbamate insecticide widely used for foliar treatment of vegetables, fruit, and field crops.[1] While effective against a broad spectrum of pests, its physicochemical profile—specifically high water solubility and low soil adsorption coefficient (

This guide focuses on This compound (CAS: 13749-94-5), the primary hydrolysis metabolite of methomyl.[1] Unlike the parent compound, which is a potent acetylcholinesterase (AChE) inhibitor, the oxime exhibits reduced neurotoxicity but serves as a critical marker for environmental fate modeling. Understanding the transition from parent to oxime, and the subsequent degradation of the oxime to acetonitrile, is essential for accurate risk assessment in aquifer systems.

Chemical Identity and Formation Mechanism

Methomyl degrades primarily via hydrolysis and microbial action.[1] The cleavage of the carbamate ester bond yields this compound.[1]

| Parameter | Parent: Methomyl | Metabolite: this compound |

| CAS Number | 16752-77-5 | 13749-94-5 |

| IUPAC Name | S-methyl N-(methylcarbamoyloxy)thioacetimidate | (1E)-N-hydroxy-1-(methylthio)ethanimine |

| Molecular Formula | ||

| Molecular Weight | 162.2 g/mol | 105.16 g/mol |

| Solubility (Water) | 57.9 g/L (High) | High (Polar) |

| Vapor Pressure | Moderate volatility |

Degradation Pathway

The degradation of methomyl is pH-dependent.[1] Under alkaline conditions (

DOT Diagram 1: Methomyl Hydrolysis and Degradation Pathway

Caption: The degradation cascade of Methomyl. The primary step is the hydrolysis of the carbamate ester to form the oxime, which subsequently undergoes rearrangement to acetonitrile.[2]

Physicochemical Properties & Mobility[1][3][4][5][6][7][8]

The environmental fate of this compound is governed by its hydrophilicity and stability.[1]

Soil Adsorption ( )

Methomyl has a reported

-

Implication: Both parent and metabolite have a high potential to leach through the vadose zone into groundwater, particularly in sandy soils with low organic carbon content.

Degradation Kinetics ( )

-

Parent (Methomyl):

in soil is typically 14 days (aerobic).[1] It is considered non-persistent.[1] -

Metabolite (this compound): The oxime is an intermediate.[1] In biologically active topsoil, it degrades rapidly (

days) to acetonitrile and

Groundwater Transport Modeling

To assess the risk of aquifer contamination, researchers use retardation factors (

Where:

Scenario: In a sandy aquifer (

-

Result:

. -

Interpretation: The contaminant moves at nearly the same velocity as the groundwater itself (very little retardation).[1]

DOT Diagram 2: Groundwater Leaching Conceptual Model

Caption: Conceptual model showing the critical path from surface application to groundwater. Rapid infiltration events can bypass the degradation zone, delivering the mobile oxime to the aquifer.

Analytical Methodologies

Detecting this compound in groundwater requires high sensitivity due to the low regulatory limits (often 0.1

Recommended Protocol: LC-MS/MS

While HPLC with post-column derivatization (EPA Method 531.[1]1) is standard for carbamates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is superior for simultaneous determination of the parent and the oxime metabolite without derivatization.

Step-by-Step Workflow:

-

Sample Collection: Collect 1L groundwater in amber glass bottles. Preserve with sodium thiosulfate (if chlorinated) and adjust pH to 3.0 with monochloroacetic acid buffer to prevent hydrolysis during transport.[1]

-

Solid Phase Extraction (SPE):

-

LC Separation:

-

MS/MS Detection (ESI+):

Risk Assessment & Toxicology

While Methomyl is a Class I toxicant (Danger/Poison) due to acute AChE inhibition, the This compound is significantly less toxic.[1] The carbamate moiety ($ -O-C(=O)-NH-CH_3 $) is the structural pharmacophore responsible for binding to the serine residue in the AChE active site. Hydrolysis removes this group.[1]

-

Acute Toxicity: this compound has varying toxicity but is generally orders of magnitude less potent than the parent.[1]

-

Regulatory Status: In the EU and USA, metabolites are assessed for "relevance." If a metabolite lacks the toxicological activity of the parent, it may have a higher threshold for groundwater acceptance (e.g., non-relevant metabolites in the EU may be permitted up to 0.75-10

g/L, vs 0.1 -

Ecological Risk: The primary concern for the oxime is not acute lethality but its potential to act as a precursor for acetonitrile or nitrosamines under specific water treatment conditions (e.g., chlorination).

References

-

University of Hertfordshire. (2025).[1] Methomyl and this compound: PPDB: Pesticide Properties DataBase.[1] Retrieved from [Link][1]

-

US EPA. (2022).[1] Method 531.1: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[1] Retrieved from [Link][1]

-